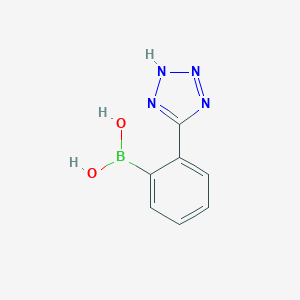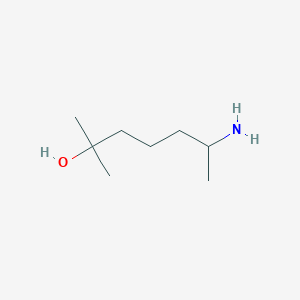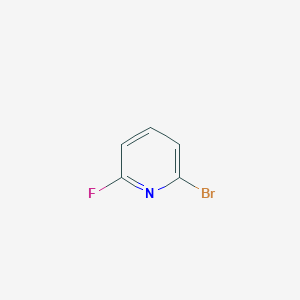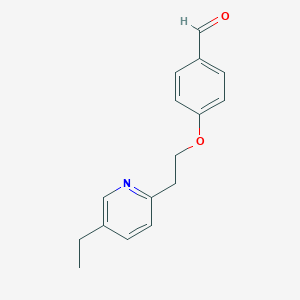
4-(2-(5-乙基吡啶-2-基)乙氧基)苯甲醛
概述
描述
4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde is a chemical compound with the molecular formula C16H17NO2 . It is an off-white low melting solid . This compound is a key intermediate of Pioglitazone, a well-known pharmaceutically active compound used as an insulin-sensitizing agent in the treatment of diabetes .
Synthesis Analysis
The synthesis of this compound involves condensing 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzaldehyde with aromatic acetophenones in dilute methanolic sodium hydroxide solution at room temperature . The resulting chalcones are then reacted with guanidine nitrate using sodium ethoxide in ethanol .Molecular Structure Analysis
The molecular weight of 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde is 255.31 g/mol . The InChI string representation of its structure isInChI=1S/C16H17NO2/c1-2-13-3-6-15 (17-11-13)9-10-19-16-7-4-14 (12-18)5-8-16/h3-8,11-12H,2,9-10H2,1H3 . Chemical Reactions Analysis
The compound has been used in the synthesis of a series of novel 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles . These were synthesized by the oxidative cyclization of hydrazones derived from 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzaldehyde and aroylhydrazines using chloramine-T as an oxidant .Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm³, a boiling point of 431.8±40.0 °C at 760 mmHg, and a flash point of 215.0±27.3 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 6 freely rotating bonds . Its polar surface area is 39 Ų .科学研究应用
Crystallography
This compound has been used in crystallographic studies . The crystal structure of a related compound, 2-(5-ethylpyridin-2-yl)ethyl 2-(6-methoxynaphthalen-2-yl)propanoate, has been reported . This research provides valuable insights into the structural properties of these types of compounds.
Synthetic Chemistry
“4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde” is a key intermediate in the synthesis of various other compounds . For example, it has been used in the synthesis of a new series of 2-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)phenyl)-4-(4-substituted)-2,3-dihydrobenzo[b][1,4]thiazepine . It has also been used in the synthesis of a series of novel 2-{4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}-5-substituted-1,3,4-oxadiazoles .
Antibacterial and Antifungal Activities
Compounds synthesized using “4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde” as an intermediate have shown promising antibacterial and antifungal activities . For instance, the benzothiazepine derivative synthesized from this compound showed potency against gram-negative P. aeruginosa .
Pharmaceutical Applications
“4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde” is a main active metabolite of Pioglitazone , a well-known pharmaceutically active compound used as an insulin sensitizing agent in the treatment of diabetes . This highlights the importance of this compound in pharmaceutical research.
作用机制
属性
IUPAC Name |
4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-2-13-3-6-15(17-11-13)9-10-19-16-7-4-14(12-18)5-8-16/h3-8,11-12H,2,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSWGSRJHHXHBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432298 | |
| Record name | 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde | |
CAS RN |
114393-97-4 | |
| Record name | 4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114393-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzaldehyde, 4-[2-(5-ethyl-2-pyridinyl)ethoxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzaldehyde in chemical synthesis?
A: This compound serves as a vital building block for synthesizing various heterocyclic compounds with potential biological activities. Researchers have successfully synthesized chalcones [, ], pyrimidines [, ], imidazolinones [, ], oxadiazoles [], azetidinones [], and thiazolidinones [, ] using 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzaldehyde as a starting material.
Q2: What biological activities have been reported for derivatives of 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzaldehyde?
A: Studies indicate that many derivatives exhibit promising antimicrobial activities. For example, synthesized chalcones, pyrimidines, and imidazolinones demonstrate inhibitory activity against various bacterial and fungal strains [, ]. Notably, some compounds exhibit superior efficacy compared to standard drugs [, ]. Additionally, researchers observed potent to weak antimicrobial activity in a series of synthesized 2-{4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}-5-substituted-1,3,4-oxadiazoles []. Furthermore, newly synthesized azetidinones, particularly those with mono- and di-substituted chloro groups, show promising antibacterial and antifungal activities [].
Q3: How has 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzaldehyde been characterized spectroscopically?
A: Researchers commonly employ techniques like Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and 13C NMR spectroscopy to characterize the structure of 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzaldehyde and its derivatives [, , , ]. Elemental analysis is also used to confirm the composition of the synthesized compounds [, , , ].
Q4: Has the compound 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzaldehyde oxime been investigated?
A: Yes, 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzaldehyde oxime is recognized as a key intermediate in synthesizing biologically active heterocycles like isoxazolines and isoxazoles []. Its crystal structure has been determined and shows stabilization through O—H⋯N hydrogen bonds []. Additionally, computational studies utilizing Density Functional Theory (DFT) calculations and molecular dynamics simulations have been employed to investigate the reactive properties of this oxime derivative [].
Q5: What is the significance of structure-activity relationship (SAR) studies for derivatives of 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzaldehyde?
A: SAR studies are crucial for understanding how modifications to the parent compound's structure influence its biological activity, potency, and selectivity. By analyzing the relationship between the structure of various derivatives and their antimicrobial effects, researchers can identify essential structural features that contribute to their activity and optimize these features for developing more effective antimicrobial agents. For instance, the presence and position of specific substituents, such as chlorine atoms, in azetidinone derivatives have been linked to variations in their antimicrobial efficacy [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





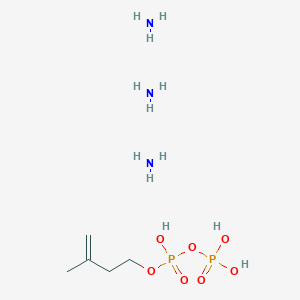
![Triazanium;[oxido-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phosphoryl] phosphate](/img/structure/B132686.png)

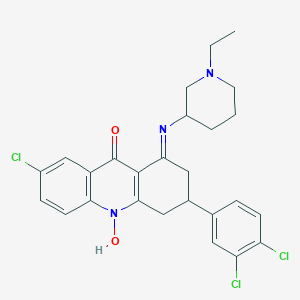


![3-Pyridin-2-ylpyrido[1,2-a][1,3,5]triazine-2,4-dione](/img/structure/B132712.png)
